Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide
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Overview
Description
Molecular Structure Analysis
The molecular structure of Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The empirical formula is C5H9NO3S.Scientific Research Applications
Pharmacological Profile
Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide, as part of the 1,5-benzothiazepine class, exhibits significant pharmacological diversity. The derivatives of this compound demonstrate a broad range of biological activities including coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. The structure-activity relationship of these compounds has been a focal point for medicinal chemistry, aiming to develop new compounds with enhanced efficacy and safety profiles (Dighe et al., 2015).
Synthetic Methods and Chemical Transformations
The synthesis and chemical transformation of 1,4-thiazepine derivatives, including Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide, have been explored extensively. These studies have led to the development of a wide array of synthetic methods for their preparation. Such research is pivotal for drug discovery, providing a foundation for the creation of novel compounds with potential therapeutic applications (Teli et al., 2023).
Applications in Photodynamic Therapy
Another interesting application of related compounds is in the field of photodynamic therapy (PDT) for the treatment of various diseases, including cancer. For instance, titanium dioxide nanoparticles have been explored for their potential use in PDT, leveraging their ability to produce reactive oxygen species upon illumination. This property can induce cell death and has been utilized in the treatment of malignant tumors and the photodynamic inactivation of antibiotic-resistant bacteria (Ziental et al., 2020).
Environmental and Toxicological Studies
The environmental impact and toxicological profiles of related compounds are also areas of active research. For example, tetrahydrofuran, a related oxygen-containing heterocycle, has been studied for its toxicological and environmental hazards. Understanding these aspects is crucial for assessing the safety and ecological footprint of these chemicals and their derivatives (Fowles et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1,1-dioxo-1,4-thiazepan-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c7-5-1-3-10(8,9)4-2-6-5/h1-4H2,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTJBUYSZPXQAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611610 |
Source
|
Record name | 1lambda~6~,4-Thiazepane-1,1,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide | |
CAS RN |
16906-20-0 |
Source
|
Record name | 1lambda~6~,4-Thiazepane-1,1,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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